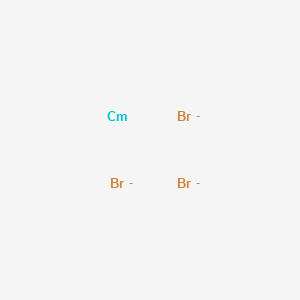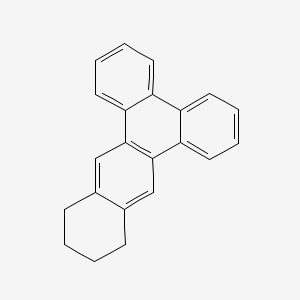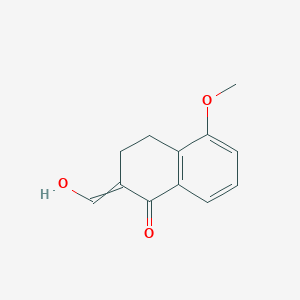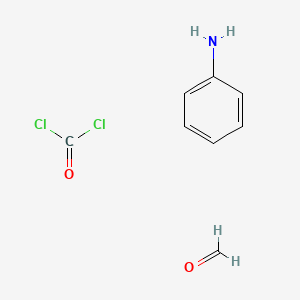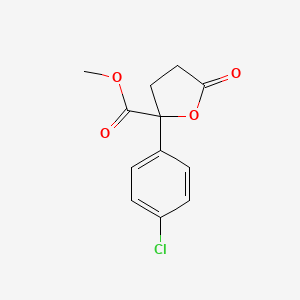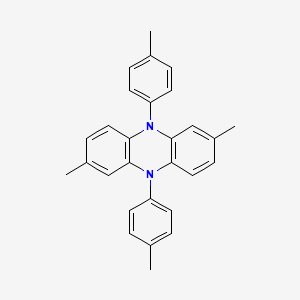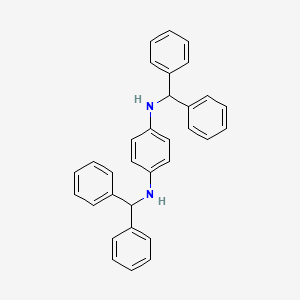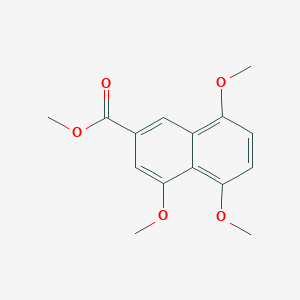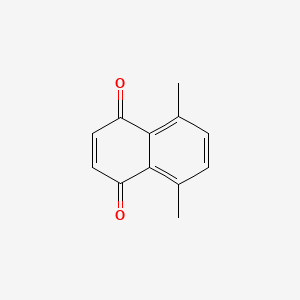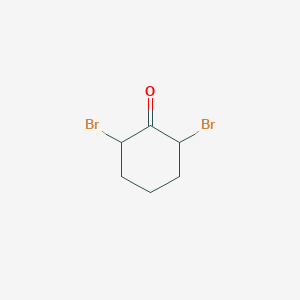
2,6-Dibromocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromocyclohexan-1-one is an organic compound with the molecular formula C₆H₈Br₂O It is a derivative of cyclohexanone, where two bromine atoms are substituted at the 2 and 6 positions of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dibromocyclohexan-1-one can be synthesized through the bromination of cyclohexanone. The process involves the addition of bromine to cyclohexanone in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the rate of bromination and to prevent side reactions. The general reaction scheme is as follows:
Cyclohexanone+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclohexanol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexane-1,2,6-trione.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of 2,6-dihydroxycyclohexanone or 2,6-diaminocyclohexanone.
Reduction: Formation of 2,6-dibromocyclohexanol.
Oxidation: Formation of cyclohexane-1,2,6-trione.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-dibromocyclohexan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atoms at the 2 and 6 positions make the compound highly reactive towards nucleophilic substitution reactions. The carbonyl group in the cyclohexanone ring can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromocyclohexane: Similar in structure but with bromine atoms at the 1 and 2 positions.
2,6-Dichlorocyclohexan-1-one: Chlorine atoms instead of bromine at the 2 and 6 positions.
Cyclohexanone: The parent compound without any halogen substitutions.
Uniqueness
2,6-Dibromocyclohexan-1-one is unique due to the specific positioning of the bromine atoms, which significantly affects its chemical reactivity and potential applications. The presence of bromine atoms enhances the compound’s ability to undergo substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
34006-70-7 |
|---|---|
Molekularformel |
C6H8Br2O |
Molekulargewicht |
255.93 g/mol |
IUPAC-Name |
2,6-dibromocyclohexan-1-one |
InChI |
InChI=1S/C6H8Br2O/c7-4-2-1-3-5(8)6(4)9/h4-5H,1-3H2 |
InChI-Schlüssel |
MDHTXSRMTCJEBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C(C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



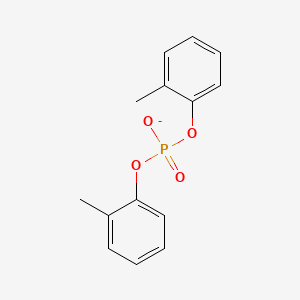
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
